molecular formula C12H10BrNO2 B11845110 Methyl 5-bromo-8-methylquinoline-7-carboxylate

Methyl 5-bromo-8-methylquinoline-7-carboxylate

Cat. No.: B11845110
M. Wt: 280.12 g/mol
InChI Key: GPKXHBMPAHEQPG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-8-methylquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 5-bromo-8-methylquinoline-7-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3

InChI Key

GPKXHBMPAHEQPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2

Origin of Product

United States

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